- Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans, Chemical Science, 2019, 10(26), 6531-6538

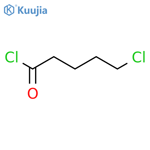

Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)

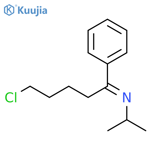

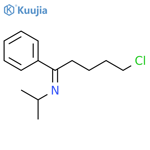

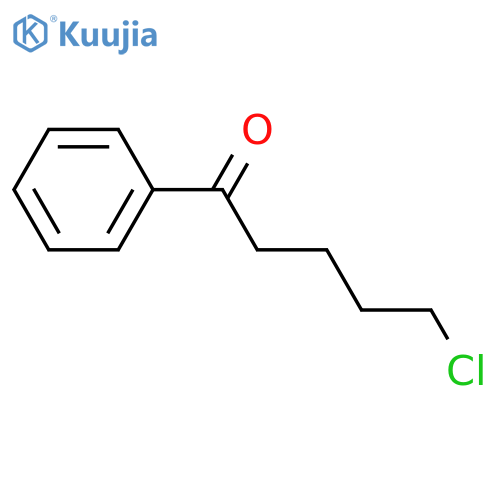

942-93-8 structure

Productnaam:5-Chloro-1-oxo-1-phenylpentane

CAS-nummer:942-93-8

MF:C11H13ClO

MW:196.673322439194

MDL:MFCD00039390

CID:807503

5-Chloro-1-oxo-1-phenylpentane Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-Pentanone,5-chloro-1-phenyl-

- 5-chloro-1-phenylpentan-1-one

- 5-Chloro-1-oxo-1-phenylpentane

- 4-Chlorobutyl phenyl ketone

- 5-Chloro-1-phenyl-1-pentanone

- delta-Chlorovalerophenone

- 5-Chloro-1-phenyl-1-pentanone (ACI)

- Valerophenone, 5-chloro- (6CI, 7CI, 8CI)

- 5-Chlorovalerophenone

- δ-Chlorovalerophenone

-

- MDL: MFCD00039390

- Inchi: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

- InChI-sleutel: HTQNQSPMTCJERU-UHFFFAOYSA-N

- LACHT: O=C(CCCCCl)C1C=CC=CC=1

Berekende eigenschappen

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 5

Experimentele eigenschappen

- Dichtheid: 1.081±0.06 g/cm3 (20 ºC 760 Torr),

- Smeltpunt: 176-178 ºC

- Oplosbaarheid: Very slightly soluble (0.15 g/l) (25 º C),

5-Chloro-1-oxo-1-phenylpentane Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D641471-5g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 97% | 5g |

$1200 | 2024-06-05 | |

| Fluorochem | 203614-2g |

5-Chloro-1-oxo-1-phenylpentane |

942-93-8 | 97% | 2g |

£424.00 | 2022-03-01 | |

| TRC | C066565-500mg |

5-Chloro-1-oxo-1-phenylpentane |

942-93-8 | 500mg |

$ 395.00 | 2022-06-06 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CCZ0001-1g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 99% | 1g |

$380 | 2023-09-07 | |

| abcr | AB363663-5g |

5-Chloro-1-oxo-1-phenylpentane, 97%; . |

942-93-8 | 97% | 5g |

€1232.80 | 2024-04-16 | |

| A2B Chem LLC | AH86256-1g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 97% | 1g |

$321.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D641471-1g |

5-chloro-1-phenylpentan-1-one |

942-93-8 | 97% | 1g |

$420 | 2024-06-05 | |

| Key Organics Ltd | MS-20973-5G |

5-Chloro-1-oxo-1-phenylpentane |

942-93-8 | >95% | 5g |

£923.00 | 2025-02-08 | |

| abcr | AB363663-2g |

5-Chloro-1-oxo-1-phenylpentane, 97%; . |

942-93-8 | 97% | 2g |

€748.70 | 2024-04-16 | |

| Ambeed | A103922-1g |

5-Chloro-1-phenylpentan-1-one |

942-93-8 | 95+% | 1g |

$361.0 | 2024-04-16 |

5-Chloro-1-oxo-1-phenylpentane Productiemethode

Productiemethode 1

Productiemethode 2

Productiemethode 3

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran ; 90 min, 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

Referentie

- Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines, Tetrahedron, 2019, 75(50),

Productiemethode 4

Productiemethode 5

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride ; 25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C

Referentie

- Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines, Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487

Productiemethode 6

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water

1.2 -

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water

Referentie

- Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines, Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene , Water ; 24 h, rt

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C

Referentie

- Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids, Chemical Communications (Cambridge, 2017, 53(51), 6895-6898

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 2 h, 25 °C

Referentie

- Copper-catalyzed radical ring-opening halogenation with HX, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Aluminum chloride Solvents: Benzene

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Productiemethode 11

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referentie

- Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization, Journal of the American Chemical Society, 2022, 144(13), 5756-5761

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine , Cuprous iodide Solvents: Dimethylformamide ; 12 h, 28 °C

Referentie

- In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds, Tetrahedron Letters, 2021, 75,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Triethylamine , Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ; 12 h, rt

Referentie

- A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides, Tetrahedron, 2022, 112,

Productiemethode 14

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 7.5 min, 50 °C

1.2 Solvents: Diethyl ether ; 20 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; 20 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions, Organic Letters, 2017, 19(14), 3747-3750

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 8 h, 25 °C

Referentie

- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232

Productiemethode 17

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 48 h, rt

Referentie

- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 1 h, rt

Referentie

- Green preparation of haloalkyl ketone using hydrogen halide as halogen source, China, , ,

Productiemethode 20

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of ω-chloroimines, Synthesis, 1989, (1), 8-12

5-Chloro-1-oxo-1-phenylpentane Raw materials

- 1-Chloro-4-iodobutane

-

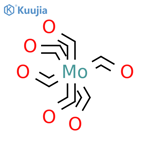

- Hexacarbonylmolybdenum

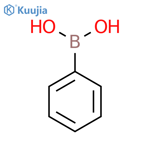

- Phenylboronic acid

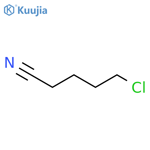

- 5-chloropentanenitrile

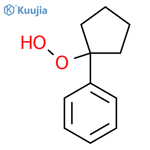

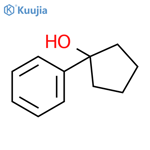

- 1-phenylcyclopentan-1-ol

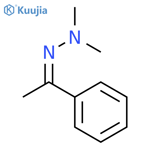

- 2-Propanamine, N-(5-chloro-1-phenylpentylidene)-, (E)-

- 5-Chlorovaleryl chloride

- 1-Phenyl-cyclopentyl-hydroperoxid

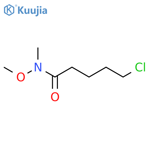

- 5-chloro-N-methoxy-N-methylpentanamide

- [N(Z)]-N-(5-Chloro-1-phenylpentylidene)-2-propanamine

5-Chloro-1-oxo-1-phenylpentane Preparation Products

5-Chloro-1-oxo-1-phenylpentane Gerelateerde literatuur

-

Shunya Sakurai,Taichi Kano,Keiji Maruoka Chem. Commun. 2021 57 81

-

Saori Tsuzuki,Shunya Sakurai,Akira Matsumoto,Taichi Kano,Keiji Maruoka Chem. Commun. 2021 57 7942

942-93-8 (5-Chloro-1-oxo-1-phenylpentane) Gerelateerde producten

- 1213007-44-3((2S)-2-amino-2-4-(pyrrolidin-1-yl)phenylethan-1-ol)

- 1170585-19-9(6-Amino-7-azaindole Dihydrochloride)

- 3663-20-5(N-(4-Butylphenyl)acetamide)

- 2680799-46-4(benzyl 7-bromo-1H,2H,3H-pyrrolo3,2-cpyridine-1-carboxylate)

- 1804635-85-5(3-Bromo-6-(difluoromethyl)-2-fluoro-5-nitropyridine)

- 2172043-28-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid)

- 1702104-77-5(Methyl N-methyl-N-(3-methylsulfanylpropyl)carbamate)

- 1704074-53-2((4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid)

- 2227815-41-8((1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol)

- 852372-27-1(ethyl 4-2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)acetylpiperazine-1-carboxylate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:942-93-8)5-Chloro-1-oxo-1-phenylpentane

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):325.0